

# Methyl Propanoate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Methyl propionate

Cat. No.: B153301

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IUPAC Name: Methyl propanoate CAS Number: 554-12-1

This technical guide provides an in-depth overview of methyl propanoate, a versatile ester with significant applications in research, chemical synthesis, and various industrial processes. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis and analysis protocols, metabolic fate, and safety considerations.

## Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of methyl propanoate is essential for its proper handling and application in a laboratory or industrial setting.



## Physicochemical Properties

The following table summarizes the key physicochemical properties of methyl propanoate.

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	[1]
Molecular Weight	88.11 g/mol	[1]
Appearance	Colorless liquid with a fruity, rum-like odor	[2][3]
Melting Point	-88 °C (-126 °F)	[2]
Boiling Point	79 °C (174 °F) at 760 mmHg	[2]
Density	0.915 g/mL at 25 °C	[2]
Solubility in Water	50 to 100 mg/mL at 22.2 °C	[4]
Solubility in Organic Solvents	Miscible with alcohol and diethyl ether	[3]
Vapor Pressure	40 mmHg at 11.1 °C	[4]
Vapor Density	3.03 (vs air)	[4]
Flash Point	-2 °C (28 °F)	[2][3]
Refractive Index	n <sub>20/D</sub> 1.376	[2]
Explosive Limits	2.5 - 13% (V)	[2]
Autoignition Temperature	469 °C (876 °F)	[5]
log Pow (Octanol/Water)	0.84 at 26.6 °C	

## Safety Information

Methyl propanoate is a highly flammable liquid and is harmful if inhaled.[1] Appropriate safety precautions must be observed during its handling and storage.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Flammable liquids (Category 2)		Danger	H225: Highly flammable liquid and vapour.[1]
Acute toxicity, Inhalation (Category 4)		Danger	H332: Harmful if inhaled.[1]
Serious eye damage (Category 1)	腐蚀	Danger	H318: Causes serious eye damage.

#### Precautionary Statements:

- P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]
- P261: Avoid breathing mist or vapors.
- P280: Wear protective gloves/ eye protection/ face protection.
- P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.
- P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of methyl propanoate are crucial for its effective use in research and development.

## Synthesis of Methyl Propanoate via Fischer Esterification

Methyl propanoate can be synthesized in the laboratory through the acid-catalyzed esterification of propionic acid with methanol.[6]

Materials:

- Propionic acid
- Methanol
- Concentrated sulfuric acid (catalyst)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Distillation apparatus
- Separatory funnel
- Heating mantle

Procedure:

- In a round-bottom flask, combine propionic acid and a molar excess of methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
- Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
- After cooling to room temperature, transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.

- Purify the crude methyl propanoate by fractional distillation, collecting the fraction boiling at approximately 79 °C.

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for the identification and quantification of volatile compounds like methyl propanoate.<sup>[7][8]</sup>

Instrumentation:

- Gas chromatograph equipped with a mass spectrometer (GC-MS)
- Capillary column suitable for volatile organic compounds (e.g., HP-5MS)
- Autosampler

Procedure:

- Sample Preparation: Prepare a dilute solution of methyl propanoate in a suitable solvent (e.g., hexane or methanol). If analyzing a complex matrix, a solid-phase microextraction (SPME) method can be employed for sample cleanup and concentration.<sup>[8]</sup>
- Internal Standard: For quantitative analysis, add a known concentration of an internal standard (e.g., n-heptane) to the sample.<sup>[7]</sup>
- GC-MS Parameters:
  - Injector Temperature: 250 °C
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
  - Oven Temperature Program: Initial temperature of 40 °C for 2 minutes, then ramp at 10 °C/min to 200 °C.
  - MS Transfer Line Temperature: 260 °C
  - Ion Source Temperature: 230 °C

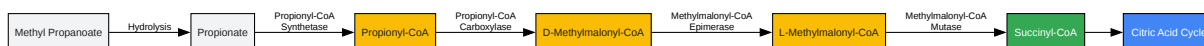
- Mass Scan Range: m/z 30-200
- Data Analysis: Identify methyl propanoate by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). Quantify the concentration by comparing the peak area of methyl propanoate to that of the internal standard.

## Biological Significance and Applications

While methyl propanoate itself is not a direct participant in signaling pathways, its hydrolysis product, propionate, is a metabolically significant molecule. In the pharmaceutical and drug development sectors, methyl propanoate serves as a valuable intermediate and solvent.[9]

### Metabolism of Propionate

In biological systems, esters like methyl propanoate can be hydrolyzed to their corresponding carboxylic acid and alcohol. The resulting propionate (propanoic acid) can enter central metabolism. Propionyl-CoA, derived from propionate, is also a product of the catabolism of odd-chain fatty acids and certain amino acids.[10] It is then converted to succinyl-CoA, an intermediate of the citric acid cycle.[10]



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Caption: Metabolic pathway of propionate to the citric acid cycle.

## Applications in Drug Development and Research

Methyl propanoate's utility in the pharmaceutical industry is primarily as a chemical intermediate and a solvent.[9][11]

- Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[9] For example, it can be used in the production of certain antifungal and anti-inflammatory drugs.[9]

- Solvent: Its properties make it a suitable solvent for various chemical reactions and for analytical techniques such as chromatography and NMR spectroscopy.[11]
- Research Applications: In a laboratory setting, it is used as a reagent in organic synthesis and as a reference compound for calibrating analytical instruments.[9]

## Conclusion

Methyl propanoate, or **methyl propionate**, is a chemical compound with well-defined properties and a range of applications relevant to the scientific community. Its role as a solvent and a synthetic precursor is particularly notable in the fields of chemistry and drug development. A comprehensive understanding of its physicochemical characteristics, safe handling procedures, and relevant experimental protocols is paramount for its effective and safe utilization in research and industrial applications.

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